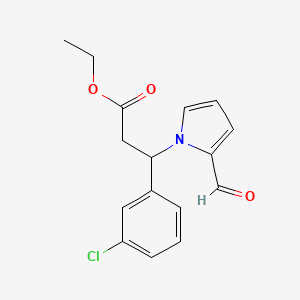

ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(3-chlorophenyl)-3-(2-formylpyrrol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-2-21-16(20)10-15(12-5-3-6-13(17)9-12)18-8-4-7-14(18)11-19/h3-9,11,15H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYNAVZMPQFFRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)Cl)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formylation: The formyl group can be introduced to the pyrrole ring using Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with a formylating agent such as DMF and POCl3.

Esterification: The ester group can be introduced by reacting the appropriate acid or acid chloride with ethanol in the presence of a catalyst like sulfuric acid.

Substitution Reaction: The chlorophenyl group can be introduced via a substitution reaction, where a chlorobenzene derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

Oxidation: Carboxylic acid derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biological pathways and interactions due to its structural complexity.

Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.

Industry: May be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(Methylthio)propanoate

Structural Similarities :

- Both compounds share an ethyl propanoate backbone.

- Differences lie in substituents: the target compound has a 3-chlorophenyl and 2-formyl-pyrrole group, whereas ethyl 3-(methylthio)propanoate features a methylthio (-SMe) group.

Functional Differences :

- Odor Activity: Ethyl 3-(methylthio)propanoate is a key aroma compound in pineapple pulp and core, contributing to fruity and sulfurous notes. Its odor activity value (OAV) in pineapple pulp is significant (Table 1) .

Table 1: Comparative Data for Ethyl 3-(Methylthio)propanoate

| Property | Pineapple Pulp | Pineapple Core |

|---|---|---|

| Concentration (µg/kg) | 91.21 | 42.67 |

| Odor Activity Value | High (Ranked 5th) | Moderate (Ranked 3rd) |

| Threshold (µg/kg) | Not explicitly stated | Not explicitly stated |

Ethyl 2-Methylbutanoate and Ethyl Hexanoate

Structural Contrasts :

- These esters lack aromatic or heterocyclic substituents, instead featuring branched or linear alkyl chains.

Functional Insights :

- Volatility: Linear/branched esters (e.g., ethyl hexanoate) exhibit higher volatility than the target compound, which likely has reduced volatility due to its bulky aromatic and heterocyclic groups.

- Biological Relevance: Ethyl hexanoate’s role in aroma (OAV = 1,693.33 in pineapple pulp) underscores the importance of ester chain length in sensory properties, whereas the target compound’s bioactivity may stem from its electron-withdrawing chloro group .

Propanol Derivatives with Aromatic/Heterocyclic Substituents

Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (from USP monographs) share a propanol backbone but differ in functional groups. Key distinctions:

- Reactivity : The target compound’s formyl-pyrrole group may undergo nucleophilic additions, unlike the thiophene or naphthalene derivatives in USP-reported analogs .

- Pharmacological Potential: Chlorophenyl groups are common in bioactive molecules (e.g., antifungal agents), suggesting the target compound could be a candidate for drug discovery .

Physicochemical Properties (Inferred)

Table 2: Hypothetical Comparison of Key Properties

| Property | Target Compound | Ethyl 3-(Methylthio)propanoate |

|---|---|---|

| Molecular Weight | ~307.7 g/mol | ~148.2 g/mol |

| LogP (Lipophilicity) | ~3.5 (estimated) | ~1.8 |

| Volatility | Low | High |

| Bioactivity Potential | Moderate (untested) | Low (flavor agent) |

Basis for Estimation :

- The chlorophenyl and pyrrole groups increase molecular weight and logP compared to simpler esters.

- Reduced volatility aligns with bulkier substituents .

Biological Activity

Ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate is a synthetic compound characterized by its unique chemical structure, which includes a chlorophenyl moiety and a pyrrole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C16H16ClNO3, and its structure can be represented as follows:

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. The presence of the chlorophenyl group is believed to enhance its cytotoxic effects against cancer cells by interfering with cellular signaling pathways.

- Mechanism of Action : The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins like Bcl-2 .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against A431 and Jurkat cell lines, with IC50 values comparable to standard chemotherapeutic agents such as doxorubicin .

- Structure-Activity Relationship (SAR) : Research has identified the importance of the chlorophenyl substituent in enhancing the antiproliferative activity. Variations in substituents on the pyrrole ring also affect the compound's reactivity and biological efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Ethyl 3-(2-formyl-1H-pyrrol-1-YL)propanoate | Lacks chlorophenyl group | Moderate cytotoxicity |

| Ethyl 3-(4-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-YL)propanoate | Different chlorophenyl position | Enhanced cytotoxicity |

| Ethyl (2S)-2-(2-carboxy-1H-pyrrol-1-YL)propanoate | Carboxylic acid instead of formyl | Increased polarity, reduced reactivity |

Q & A

Basic: What are the optimal synthetic routes and purification methods for ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, such as coupling the 3-chlorophenyl group with a pyrrole intermediate followed by esterification. Key steps include:

- Condensation reactions : Use of dichloromethane as a solvent at controlled temperatures (–20 to –15°C) for 40–48 hours, similar to pyrazole derivative syntheses .

- Purification : Column chromatography with ethyl acetate/hexane (1:4 ratio) to isolate intermediates, followed by recrystallization in 2-propanol for final product refinement .

- Analytical validation : Confirm purity and structure via -NMR and mass spectrometry (MS), referencing spectral data for formyl (δ ~9.8–10.0 ppm) and chlorophenyl groups (δ ~7.2–7.5 ppm) .

Advanced: How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound?

Methodological Answer:

Conflicting mechanistic hypotheses (e.g., nucleophilic vs. electrophilic pathways) can be addressed via:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and compare activation energies for competing pathways .

- Reaction path screening : Apply ICReDD’s workflow to integrate computational predictions (e.g., Gibbs free energy profiles) with experimental validation, reducing trial-and-error approaches .

- Kinetic isotope effects (KIEs) : Experimental KIEs can validate computational predictions of rate-determining steps .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- - and -NMR : Assign peaks for the formyl group (C=O at ~190–200 ppm in -NMR) and pyrrole protons (δ ~6.5–7.5 ppm in -NMR) .

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and heterocyclic regions .

- High-resolution MS (HRMS) : Confirm molecular formula via exact mass (e.g., [M+H]+ ion) with <5 ppm error .

Advanced: How can researchers address discrepancies in reported biological activity data?

Methodological Answer:

Contradictory bioactivity results (e.g., varying IC values) may stem from:

- Purity variability : Use HPLC (≥95% purity) with UV/vis detection (λ = 254 nm) to standardize test samples .

- Assay conditions : Compare results across cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Target validation : Perform competitive binding assays or CRISPR knockouts to confirm specificity for suspected targets (e.g., kinase inhibitors) .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage conditions : Store at –20°C under inert gas (N) to prevent hydrolysis of the ester group .

- Degradation monitoring : Use periodic TLC (silica gel, ethyl acetate/hexane) to detect decomposition products (e.g., free carboxylic acid) .

Advanced: What advanced methodologies identify degradation pathways under stress conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (80°C), UV light (254 nm), or acidic/basic conditions (pH 2–12) .

- LC-MS/MS analysis : Identify degradation products (e.g., ethyl 3-(3-chlorophenyl)propanoate from ester cleavage) and propose pathways .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Basic: How to design a robust analytical workflow for impurity profiling?

Methodological Answer:

- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/water) to separate impurities; quantify via external calibration .

- Limit tests : Follow USP guidelines to control unspecified impurities at ≤0.1% .

- Mass spectral libraries : Compare fragmentation patterns with known impurities (e.g., dechlorinated byproducts) .

Advanced: How can molecular dynamics simulations optimize its pharmacological profile?

Methodological Answer:

- Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .

- ADMET prediction : Use QSAR models to assess bioavailability, CYP450 inhibition, and toxicity .

- Solvent mapping : Identify hydrophobic pockets in protein targets for structural modifications .

Notes

- Advanced methodologies : Emphasized integration of computational and experimental workflows (e.g., ICReDD’s framework) .

- Contradiction resolution : Highlighted multi-method validation (e.g., NMR + MS + DFT) to address conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.